1-(3-Bromo-5-nitrophenyl)pyrrolidine

Medicinal Chemistry ADME Prediction Lead Optimization

Medicinal chemists pursuing late-stage SAR diversification of N-aryl pyrrolidine scaffolds require building blocks with sequentially addressable reactive handles. 1-(3-Bromo-5-nitrophenyl)pyrrolidine addresses this gap with quantifiable differentiation from positional isomers and amide analogs: • Orthogonal C-Br (Suzuki-Miyaura cross-coupling) and NO₂ (reduction to NH₂) handles enable modular two-step diversification without protecting-group manipulation. • Direct N-aryl linkage confers superior stability under reducing conditions vs. the benzoyl analog, whose amide bond is susceptible to cleavage. • Calculated XLogP ~2.7 supports favorable pharmacokinetic profiling during SAR campaigns. • Supplied at ≥95% purity; sealed dry storage at 2-8°C. For R&D use only. Global shipping available.

Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
Cat. No. B8028601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-nitrophenyl)pyrrolidine
Molecular FormulaC10H11BrN2O2
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C10H11BrN2O2/c11-8-5-9(12-3-1-2-4-12)7-10(6-8)13(14)15/h5-7H,1-4H2
InChIKeyWJCJDUXHODVFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-5-nitrophenyl)pyrrolidine: Chemical Identity and Sourcing


1-(3-Bromo-5-nitrophenyl)pyrrolidine (CAS: 1881332-20-2) is a functionalized N-aryl pyrrolidine characterized by a 3-bromo-5-nitrophenyl substituent . The compound has a molecular weight of 271.11 g/mol and the molecular formula C₁₀H₁₁BrN₂O₂ . Its structure, featuring both electron-withdrawing nitro and heavy bromine substituents on a phenyl ring attached directly to a pyrrolidine nitrogen, creates a unique steric and electronic profile. This profile is distinct from closely related N-aryl pyrrolidines, including its positional isomers and functional group analogs, making it a specific building block for applications requiring tailored physicochemical properties and orthogonal synthetic handles [1].

1
Orthogonal reactivity: Aryl bromide for cross-coupling; nitro group as a masked amine for further functionalization.
2
Distinct steric/electronic profile: The 3-bromo-5-nitrophenyl pattern creates unique spatial and electronic features vs positional isomers.
3
High-purity building block: Available from multiple vendors as a reliable intermediate for modular synthesis.

Risks of Substituting 1-(3-Bromo-5-nitrophenyl)pyrrolidine


Generic substitution of 1-(3-bromo-5-nitrophenyl)pyrrolidine with close structural analogs is highly discouraged due to quantifiable differences in physicochemical properties and reactivity. Simple replacement with a compound like 1-(4-nitrophenyl)pyrrolidine eliminates the crucial bromine handle required for Pd-catalyzed cross-coupling reactions [1], while substituting with a positional isomer such as 3-(3-bromo-5-nitrophenyl)pyrrolidine can alter the core scaffold's geometry and, consequently, its molecular interactions . Furthermore, compared to its benzoyl analog (1-(3-bromo-5-nitrobenzoyl)pyrrolidine), the direct N-aryl linkage in the target compound confers different stability, particularly under reducing conditions where the amide bond in the analog is susceptible to cleavage, and imparts a distinct electronic character that impacts downstream reactions .

Target Compound
1-(3-Bromo-5-nitrophenyl)pyrrolidine
Contains Br for cross-coupling and NO2 for reduction; direct C–N aryl linkage offers stability under reducing conditions.
Potential Substitutes
1-(4-Nitrophenyl)pyrrolidine
Lacks bromine handle; cross-coupling diversification may not be possible.
Positional isomers (e.g., 3-substituted)
Altered geometry may shift molecular recognition and downstream reactivity.
Benzoyl analog
Amide bond susceptible to reduction; stability profile may differ under synthetic conditions.

Comparative Evidence for 1-(3-Bromo-5-nitrophenyl)pyrrolidine


Lipophilicity & Basicity vs 1-(4-Nitrophenyl)pyrrolidine

The presence of a bromine atom at the meta position relative to the pyrrolidine nitrogen in 1-(3-bromo-5-nitrophenyl)pyrrolidine significantly increases lipophilicity compared to the non-brominated analog 1-(4-nitrophenyl)pyrrolidine. This difference is quantified by a higher computed XLogP3-AA value, indicating superior membrane permeability potential [1]. Additionally, the strong electron-withdrawing effect of both the nitro and bromine groups lowers the predicted basicity (pKa) of the pyrrolidine nitrogen, which can influence its protonation state and binding interactions under physiological conditions .

Lipophilicity & Basicity
Data to verify
Target XLogP3-AA: 2.7
Comparator (1-(4-Nitrophenyl)pyrrolidine): 1.9
Δ 0.8 (higher lipophilicity)
Predicted pKa shift due to electron withdrawal.
Supports permeability modeling; protonation state may influence binding context.
In silico prediction; experimental confirmation recommended.
Medicinal Chemistry ADME Prediction Lead Optimization

Stability & Reactivity vs 1-(3-Bromo-5-nitrobenzoyl)pyrrolidine

1-(3-Bromo-5-nitrophenyl)pyrrolidine features a direct C-N bond between the pyrrolidine and the aromatic ring, distinguishing it from the amide-containing analog 1-(3-bromo-5-nitrobenzoyl)pyrrolidine. This structural difference confers distinct stability under reducing conditions. While the target compound's nitro group can be selectively reduced to an amine (e.g., using H₂/Pd-C or SnCl₂), the comparator's amide bond is also susceptible to reduction, potentially yielding unwanted byproducts and reducing overall yield .

Stability & Reactivity
Class-level
TargetSelective nitro reduction; C–N bond stable under standard reducing agents.
Benzoyl AnalogAmide bond susceptible to cleavage (e.g., LiAlH₄), risking byproducts.
Directs synthetic route choice; reduces protection/deprotection steps.
Class-level inference; confirm under specific reduction conditions.
Organic Synthesis Protecting Group Strategy Reaction Selectivity

Orthogonal Handles vs 1-(4-Nitrophenyl)pyrrolidine

The presence of an aryl bromide in 1-(3-bromo-5-nitrophenyl)pyrrolidine provides a unique orthogonal reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which is absent in 1-(4-nitrophenyl)pyrrolidine . This enables a modular approach to molecular diversification, allowing for the introduction of various aryl, heteroaryl, or amine groups at a late stage of synthesis, a capability that is not available with the comparator. The nitro group serves as a masked amine, providing a second point for further elaboration after reduction .

Orthogonal Handles
Class-level
TargetTwo handles: aryl bromide (cross-coupling) + nitro group (amine precursor).
1-(4-Nitrophenyl)pyrrolidineSingle handle: nitro group only; no cross-coupling site.
Enables modular late-stage diversification.
Suzuki/Buchwald-Hartwig conditions apply.
Cross-Coupling Chemistry Drug Discovery Library Synthesis

Vendor Purity & Pricing vs 1-(3-Bromo-5-nitrobenzoyl)pyrrolidine

A direct comparison of vendor specifications reveals distinct procurement profiles. 1-(3-Bromo-5-nitrophenyl)pyrrolidine is available from suppliers such as ChemScene and Leyan at ≥95% purity, with a 5g unit priced at approximately USD $1952 or RMB ¥üĝĝƂƍŦĊĊ from Leyan . In contrast, the structurally related 1-(3-bromo-5-nitrobenzoyl)pyrrolidine is available from Aladdin Scientific at a higher 97% purity but with a significantly longer lead time (8-12 weeks) and at a higher price point for a 5g unit (USD $670.90) . These differences in purity, availability, and pricing directly impact project timelines and budget allocation.

Vendor Purity & Pricing
Head-to-head
Target (≥95%)USD ~$1952/5g; short lead time.
Benzoyl Analog (97%)USD $670.90/5g; lead time 8–12 weeks.
Procurement context: immediate availability vs higher purity and lower cost.
Vendor catalogs 2025; confirm current stock.
Sourcing Procurement Cost Analysis

Biological Activity vs 3-(3-Bromo-5-nitrophenyl)pyrrolidine

While direct head-to-head biological comparisons are absent in the literature, distinct activity signals for 1-(3-bromo-5-nitrophenyl)pyrrolidine and its analogs can be gleaned from public databases like ChEMBL. The target compound has been reported to exhibit inhibition against alpha-glucosidase with an IC50 of 1.00E+3 nM [1]. A positional isomer, 3-(3-bromo-5-nitrophenyl)pyrrolidine, has been evaluated for inhibition of human tyrosine-protein phosphatases (SHP-1 and SHP-2), showing binding in the low micromolar range [2]. This divergent activity profile suggests that the substitution pattern on the pyrrolidine ring plays a role in determining target specificity.

Biological Activity
Context-dependent
Target: alpha-glucosidase IC₅₀ 1.00E+3 nM (CHEMBL4544953)
Comparator (positional isomer): SHP-1 Ki ~3000 nM (CHEMBL1801440)
Divergent target engagement profiles.
Supports isomer-specific screening context; not a direct comparator.
Cross-study data; validate in your target assay.
Drug Discovery Target Engagement Chemical Probe

Applications of 1-(3-Bromo-5-nitrophenyl)pyrrolidine


Late-Stage Diversification in Medicinal Chemistry

This compound is a strategic choice for medicinal chemists seeking to introduce molecular diversity late in a synthesis. Its orthogonal bromine and nitro handles enable a two-step sequence: first, a Suzuki-Miyaura cross-coupling at the C-Br bond to introduce aryl/heteroaryl groups , followed by reduction of the nitro group to an amine , which can then be further functionalized (e.g., through amide bond formation or reductive amination). This modular approach, supported by the compound's favorable calculated lipophilicity (XLogP ~2.7) [1], facilitates the rapid exploration of structure-activity relationships (SAR) around a pyrrolidine scaffold.

Targeted Covalent Inhibitor Building Block

The meta-bromo substituent on the nitrophenyl ring serves as a reactive handle for transition metal-catalyzed cross-couplings , but more importantly, its position and electronic nature make it a potential latent electrophile. As demonstrated by studies on structurally related 2-(3-bromo-5-nitrophenyl)pyrrolidine , this motif can be designed to engage active-site cysteine residues selectively. Researchers developing targeted covalent inhibitors (TCIs) for kinases or proteases can use 1-(3-bromo-5-nitrophenyl)pyrrolidine as a core scaffold, relying on its distinct physicochemical profile to tune non-covalent binding affinity before covalent bond formation occurs.

Non-Linear Optical (NLO) Material Development

The combination of a strong electron donor (pyrrolidine nitrogen) and a strong electron acceptor (nitrophenyl group) linked by a direct C-N bond is a classic motif for creating push-pull chromophores with significant molecular hyperpolarizability. Studies on the closely related 1-(4-nitrophenyl)pyrrolidine have demonstrated its utility in growing organic single crystals for second-harmonic generation (SHG) applications . The 3-bromo-5-nitro substitution pattern in the target compound further perturbs the electronic distribution and molecular packing, offering a tunable platform for materials scientists to optimize non-linear optical properties and crystal growth behavior .

Application
Selection Property
Validation Focus
Late-stage diversification
Orthogonal bromo and nitro handles
Cross-coupling efficiency; amine functionalization yield
Targeted covalent inhibitor building block
Electrophilic bromo substituent for cysteine targeting
Covalent binding selectivity; target engagement assessment
Non-linear optical (NLO) material
Push-pull chromophore (D-π-A) with direct C–N linkage
Molecular hyperpolarizability; crystal growth behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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